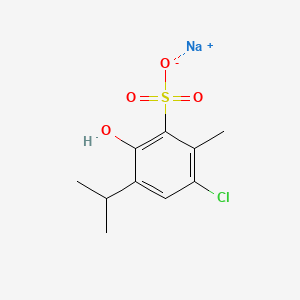
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves several steps. The starting material is typically a chlorinated toluene derivative, which undergoes sulfonation and subsequent neutralization with sodium hydroxide to form the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 6-chloro-3-hydroxy-4-methylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-ethylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-propylbenzenesulfonate
Uniqueness
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate is unique due to its specific structural features, such as the isopropyl group, which imparts distinct chemical and physical properties . These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Actividad Biológica
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate (CAS No. 83732-70-1) is a sulfonate compound that exhibits significant biological activity, making it a subject of interest in various fields, including agriculture and pharmaceuticals. This article delves into its biological properties, potential applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₂ClNaO₄S
- Molecular Weight : 286.71 g/mol
- Structure : The compound features a chlorine atom, a hydroxyl group, and an isopropyl substituent on a toluene ring, contributing to its unique reactivity and biological properties .
Biological Activity
This compound has been investigated for various biological activities:
-
Antimicrobial Properties :
- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been studied for its potential use as an antimicrobial agent in agricultural applications, especially in controlling plant diseases.
-
Cellular Modulation :
- The compound has shown the ability to modulate biological pathways, which may have implications in therapeutic settings. Its structural characteristics enhance solubility in water, making it suitable for biological assays and potential therapeutic formulations.
-
Potential in Cancer Treatment :
- Similar compounds have demonstrated efficacy in treating cancers, suggesting that this compound may possess similar properties worth exploring further.
Case Studies
-
Antimicrobial Efficacy :
- In laboratory studies, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 μg/mL, highlighting its potential as a biocontrol agent in agriculture.
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sodium 4-chlorobenzenesulfonate | C₆H₄ClNaO₃S | Used as a surfactant; contains a chlorobenzene structure. |
| Sodium p-toluenesulfonate | C₇H₇NaO₃S | Common reagent in organic synthesis; known for solubility. |
| Sodium benzenesulfonate | C₆H₅NaO₃S | Used in dye manufacturing; simpler structure without halogens. |
The unique combination of halogen and hydroxyl groups in this compound enhances its reactivity and biological properties compared to other sulfonates .
Propiedades
Número CAS |
83732-70-1 |
|---|---|
Fórmula molecular |
C10H12ClNaO4S |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
sodium;5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H13ClO4S.Na/c1-5(2)7-4-8(11)6(3)10(9(7)12)16(13,14)15;/h4-5,12H,1-3H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
UKVDTSLNNAXSMV-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C(=C1S(=O)(=O)[O-])O)C(C)C)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















